molecular formula C21H21N3O5S2 B2814839 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 872196-98-0

2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2814839
CAS No.: 872196-98-0
M. Wt: 459.54
InChI Key: KYKQMZKOEDZRRO-UHFFFAOYSA-N
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Description

2-[[5-(2,5-Dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a 2,5-dimethylphenyl sulfonyl group at position 5 and a sulfanyl-linked acetamide moiety bearing a 4-methoxyphenyl group. The pyrimidinone scaffold is a pharmacophoric motif often associated with biological activity, particularly in enzyme inhibition, due to its ability to engage in hydrogen bonding and π-π interactions . The 2,5-dimethylphenyl sulfonyl substituent introduces steric bulk and electron-withdrawing properties, which may enhance binding affinity to hydrophobic pockets in target proteins.

Properties

CAS No.

872196-98-0

Molecular Formula

C21H21N3O5S2

Molecular Weight

459.54

IUPAC Name

2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O5S2/c1-13-4-5-14(2)17(10-13)31(27,28)18-11-22-21(24-20(18)26)30-12-19(25)23-15-6-8-16(29-3)9-7-15/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26)

InChI Key

KYKQMZKOEDZRRO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinone Derivatives

Compound Name Pyrimidine Substituents Acetamide Substituent Key Structural Features
Target Compound 5-(2,5-Dimethylphenyl)sulfonyl, 6-oxo N-(4-methoxyphenyl) Dual sulfonyl/sulfanyl groups; methoxy
N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide 5-(4-Methylphenyl)sulfonyl, 6-oxo N-(2-chlorophenyl) Chlorophenyl; methylphenyl sulfonyl
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide 5-Acetamido, 4-hydroxy, 6-oxo N-(2-methyl-5-sulfamoylphenyl) Hydroxy/acetamido groups; sulfamoyl phenyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide 4-Methyl, 6-oxo N-(4-phenoxyphenyl) Phenoxy group; simpler pyrimidine core

Q & A

Basic: How can the multi-step synthesis of this compound be optimized for higher yields?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution reactions, while ethanol may stabilize intermediates (common in sulfonylpyrimidine derivatives) .
  • Catalysts : Bases like NaH or K₂CO₃ are critical for deprotonation in sulfonyl transfer steps; their stoichiometry and addition rate must be controlled to avoid side reactions .
  • Temperature : Gradual heating (e.g., 60–80°C) minimizes decomposition of the sulfonylpyrimidine core .
  • Design of Experiments (DoE) : Use fractional factorial designs to test interactions between variables (e.g., solvent:catalyst ratio, temperature gradients) and reduce trial-and-error approaches .

Example Data from Analogous Compounds:

StepYield (%)Key ConditionReference
Sulfonation83%DMSO, 70°C, NaH
Acetamide Coupling72%Ethanol, K₂CO₃, RT

Basic: What analytical techniques are essential for characterizing this compound and validating its purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonyl and acetamide groups. For example, the 4-methoxyphenyl proton resonance typically appears at δ 6.8–7.2 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₂₂H₂₃N₃O₅S₂: calculated 490.11, observed 490.09) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : SHELX refinement resolves conformational isomerism in the sulfonylpyrimidine moiety .

Basic: What role do the sulfonyl and methoxyphenyl groups play in modulating bioactivity?

Methodological Answer:

  • Sulfonyl Group : Enhances binding to enzyme active sites via polar interactions (e.g., sulfonamide inhibitors targeting carbonic anhydrase). Replace with methylsulfonyl to test steric effects .
  • 4-Methoxyphenyl : The methoxy group improves membrane permeability through lipophilic interactions. Compare with 4-chlorophenyl analogs to assess electronic effects on target engagement .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in sulfonylpyrimidine synthesis and predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate binding poses with biological targets (e.g., kinases) to identify steric clashes or unfavorable interactions. For example, substituents at the 2,5-dimethylphenyl position may reduce off-target effects .
  • Machine Learning : Train models on existing bioactivity data (IC₅₀, Ki) to prioritize derivatives for synthesis .

Advanced: What strategies are effective for resolving contradictions in bioactivity data across different assay conditions?

Methodological Answer:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
  • Comparative SAR : Synthesize analogs with systematic substitutions (e.g., 2,5-dimethylphenyl → 3-chlorophenyl) to isolate structural determinants of activity .

Advanced: How can X-ray crystallography be leveraged to resolve conformational ambiguities in this compound?

Methodological Answer:

  • Crystal Growth : Use slow vapor diffusion (e.g., ethanol/water) to obtain single crystals. Additive screening (e.g., glycerol) may stabilize the sulfonylpyrimidine core .
  • SHELX Refinement : Apply twin refinement if data shows pseudo-merohedral twinning. Validate with R-factor convergence (<5%) and electron density maps .
  • Validation : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for sulfonylacetamides .

Advanced: What experimental approaches are recommended for studying enzyme inhibition kinetics?

Methodological Answer:

  • Steady-State Kinetics : Measure IC₅₀ under varied substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time; immobilize the enzyme on a CM5 chip and inject compound solutions .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess enthalpic vs. entropic driving forces .

Advanced: How can researchers address low reproducibility in synthetic yields during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation during continuous flow synthesis .
  • Kinetic Profiling : Use microreactors to identify rate-limiting steps (e.g., sulfonation vs. acetamide coupling) under scaled conditions .
  • Quality by Design (QbD) : Define a design space for critical parameters (e.g., mixing efficiency, temperature gradients) using risk assessment matrices .

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